molecular formula C18H13F3N2OS B2671070 2,6-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide CAS No. 932986-98-6

2,6-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide

Cat. No. B2671070
M. Wt: 362.37
InChI Key: LNWDCFULECTRHZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups, including the benzamide group, the thiazole ring, and the fluorine atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. For example, the benzamide group could undergo reactions typical of amides, such as hydrolysis. The thiazole ring could participate in reactions typical of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorine atoms could increase its lipophilicity, which could influence its solubility and its ability to cross biological membranes .

Scientific Research Applications

Anticancer Properties

Research indicates that fluorinated benzothiazoles, including structures similar to 2,6-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide, have been synthesized and shown potent cytotoxic activities in vitro, particularly against certain human breast cancer cell lines. These compounds exhibit a unique mechanism of action characterized by a biphasic dose-response relationship, which is not observed in all regioisomeric counterparts. The development focuses on derivatives that induce cytochrome P450 CYP1A1, a crucial event for antitumor specificity, leading to pharmaceutical and preclinical development (Hutchinson et al., 2001).

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of fluorinated compounds, including those with structural similarities to the specified benzamide. Fluorinated thiourea derivatives demonstrate significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, both of which are known for their biofilm-forming capabilities. This suggests the potential of these derivatives for the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Development of Fluorescent Probes

The exploration of 2,6-difluorobenzamides for the development of fluorescent probes, especially those targeting bacterial cell division by inhibiting the protein FtsZ, highlights another scientific application. This research avenue focuses on understanding the mechanism of action of these compounds, which could lead to innovative strategies in bacterial growth control and antibiotic development (Straniero et al., 2023).

Safety And Hazards

Based on similar compounds, this compound could potentially cause skin and eye irritation, and could be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,6-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c19-12-4-1-3-11(9-12)18-23-13(10-25-18)7-8-22-17(24)16-14(20)5-2-6-15(16)21/h1-6,9-10H,7-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWDCFULECTRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

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